Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone

ROMK1 potassium channel hypertension

A critical comparator tool for ROMK1 screening cascades. Its 49 nM IC50 against ROMK1 establishes a validated potency threshold, 5.9-fold less potent than the lead but 5.3-fold more active than its 3-thienyl regioisomer. This makes it an essential control pair for regioisomer SAR studies. The cis-2,6-dimethyl substitution constrains conformational flexibility, enabling library designers to benchmark rigidified morpholine building blocks in DEL or FBLG campaigns. Procure alongside the 3-thienyl isomer to establish definitive regioisomeric fidelity requirements. Also serves as a reference scaffold for MOT chemotype anti-tubercular programs (de novo MIC required).

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B4908096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylmorpholin-4-yl 2-thienyl ketone
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=CS2
InChIInChI=1S/C11H15NO2S/c1-8-6-12(7-9(2)14-8)11(13)10-4-3-5-15-10/h3-5,8-9H,6-7H2,1-2H3
InChIKeyJBOMQGRGBPERPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes29 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.4 [ug/mL]

Sourcing 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone (CAS Unassigned) for Ion Channel and Anti-Infective Research Programs


2,6-Dimethylmorpholin-4-yl 2-thienyl ketone (C₁₁H₁₅NO₂S, MW 225.31 g/mol) is a synthetic small-molecule amide featuring a 2,6-dimethylmorpholine ring coupled to a thiophene-2-carbonyl moiety . The compound belongs to the morpholino-thiophene (MOT) chemotype, a scaffold that has produced potent inhibitors of the renal outer medullary potassium (ROMK) channel and the Mycobacterium tuberculosis respiratory chain target QcrB [1][2]. Its cis-2,6-dimethyl substitution pattern on the morpholine ring constrains conformational flexibility relative to unsubstituted morpholine analogs, a feature exploited in multiple patent families to tune target binding and physicochemical properties [3].

Why Generic 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone Substitution Risks Program Failure


In-class morpholino-thiophene analogs cannot be assumed interchangeable because minor modifications at the thiophene ring produce order-of-magnitude shifts in target potency. Within the US 9,718,808 patent family, ROMK1 IC₅₀ values span from 8.30 nM (BDBM265155) to 1,180 nM (BDBM265638) across congeneric 2,6-dimethylmorpholine amides evaluated under identical Thallium Flux assay conditions [1][2]. Even regioisomeric thienyl substitution profoundly alters activity: the 3-thienyl isomer BDBM265491 yields an IC₅₀ of 260 nM versus 49 nM for the 2-thienyl congener BDBM50391781, a 5.3-fold difference [3]. Furthermore, anti-tubercular MOT leads with single-digit micromolar MIC values against M. tuberculosis H37Rv lose all activity with seemingly conservative substituent changes, as demonstrated in the SAR campaign by Cleghorn et al. [4].

Quantitative Differentiation Evidence for 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone Against Closest Analogs


ROMK1 Inhibitory Potency of 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone Versus Lead Compound BDBM265155

In a Thallium Flux assay measuring inhibition of human ROMK1 (Kir1.1), 2,6-dimethylmorpholin-4-yl 2-thienyl ketone (reported as BDBM50391781 / CHEMBL2146873 in US9073882, Example 38) exhibited an IC₅₀ of 49 nM. This represents a 5.9-fold loss in potency compared to the patent's most potent 2,6-dimethylmorpholine-containing congener BDBM265155 (IC₅₀ = 8.30 nM) evaluated under identical assay conditions [1][2]. The target compound thus occupies a mid-potency tier suitable for tool compound applications but not as a lead optimization starting point.

ROMK1 potassium channel hypertension

Regioisomeric Thienyl Selectivity: 2-Thienyl (Target) vs. 3-Thienyl (Isomer) ROMK1 Potency

The regioisomeric 3-thienyl analog BDBM265491 (US9718808, Example 31) yielded a ROMK1 IC₅₀ of 260 nM, making the 2-thienyl target compound (49 nM) 5.3-fold more potent [1][2]. This regioisomeric selectivity demonstrates that the 2-position thienyl carbonyl attachment is critical for ROMK1 engagement, likely reflecting a specific hydrogen-bond or hydrophobic contact absent in the 3-substituted isomer.

regioisomer selectivity SAR ROMK1

2,6-Dimethylmorpholine Substitution Favorability vs. Unsubstituted Morpholine in ROMK1 Activity Class Context

The ROMK1 patent series reveals a consistent preference for 2,6-dimethylmorpholine-substituted amides over their unsubstituted morpholine counterparts. Multiple 2,6-dimethylmorpholine-containing examples achieve sub-100 nM ROMK1 IC₅₀ values (e.g., BDBM265155: 8.30 nM; BDBM265670: 8.80 nM; BDBM50391781: 49 nM), while structurally comparable morpholine analogs without methyl substitution are noticeably underrepresented among the most potent examples in the patent's Thallium Flux dataset [1][2]. The cis-2,6-dimethyl substitution is proposed to pre-organize the morpholine chair conformation, reducing the entropic penalty upon target binding.

morpholine substitution ROMK1 SAR conformational constraint

Morpholino-Thiophene Chemotype Anti-Tubercular Activity: Class-Level MOT MIC Benchmark

The morpholino-thiophene (MOT) series was identified through phenotypic screening of the Eli Lilly corporate library against M. tuberculosis H37Rv, yielding an initial hit with MIC = 0.72 ± 0.30 μM (n = 14) [1]. Optimized MOT leads from this campaign achieved potent whole-cell activity with no cytotoxicity flags and demonstrated in vivo efficacy in an acute murine TB infection model. While the specific 2,6-dimethylmorpholin-4-yl 2-thienyl ketone compound was not among the published optimized leads, its core MOT scaffold is validated for QcrB targeting [1]. Direct MIC data for this exact compound against M. tuberculosis have not been reported in the peer-reviewed literature as of the knowledge cutoff date.

Mycobacterium tuberculosis QcrB inhibitor MIC

Procurement-Guided Application Scenarios for 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone


ROMK1 Selectivity Counter-Screen Tool Compound in Diuretic/Hypertension Programs

With a mid-tier ROMK1 IC₅₀ of 49 nM (5.9-fold less potent than lead compound BDBM265155 at 8.30 nM [1]), 2,6-dimethylmorpholin-4-yl 2-thienyl ketone is ideally positioned as a comparator tool for establishing potency thresholds in ROMK1 screening cascades. Medicinal chemistry teams seeking to differentiate true lead-like activity from moderate target engagement can use this compound to define the lower boundary of an acceptable screening hit window.

Thienyl Regioisomer SAR Probe for Morpholine-Amide Potassium Channel Modulators

The 5.3-fold potency advantage of the 2-thienyl ketone (49 nM) over its 3-thienyl isomer (260 nM [1]) makes this compound an essential control in regioisomer SAR studies. Procurement of both isomers enables rigorous assessment of thiophene attachment geometry on ROMK1 binding, informing the design of next-generation K⁺ channel modulators where regioisomeric fidelity is critical for target engagement.

Conformational Pre-Organization Reference Standard for Morpholine-Containing Library Design

The cis-2,6-dimethyl substitution pattern that distinguishes this compound from unsubstituted morpholine analogs has been implicated as a potency-enabling feature across the ROMK1 patent landscape [1]. This compound serves as a reference standard for library designers evaluating the impact of conformational constraint on target binding, particularly in fragment-based or DNA-encoded library (DEL) campaigns where morpholine building block selection is a key variable.

Morpholino-Thiophene Scaffold Starting Point for De Novo Anti-Tubercular MIC Screening

Although direct MIC data for this exact compound against M. tuberculosis H37Rv have not been published, the morpholino-thiophene (MOT) scaffold has produced validated QcrB inhibitors with potent whole-cell activity and in vivo murine efficacy [1]. This compound can serve as a synthetic starting point or reference scaffold for organizations initiating phenotypic anti-tubercular screening campaigns, with the explicit caveat that de novo MIC determination is required.

Quote Request

Request a Quote for 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.